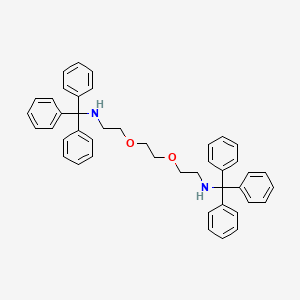

N-Trityl-2-(2-(2-(tritylamino)ethoxy)ethoxy)ethanamine

Description

N-Trityl-2-(2-(2-(tritylamino)éthoxy)éthoxy)éthanamine: est un composé organique de formule moléculaire C44H44N2O2 et d'une masse moléculaire de 632,853 g/mol . Ce composé se caractérise par la présence de groupes trityle (triphénylméthyle), qui sont couramment utilisés comme groupes protecteurs en synthèse organique .

Propriétés

Numéro CAS |

303104-20-3 |

|---|---|

Formule moléculaire |

C44H44N2O2 |

Poids moléculaire |

632.8 g/mol |

Nom IUPAC |

N-trityl-2-[2-[2-(tritylamino)ethoxy]ethoxy]ethanamine |

InChI |

InChI=1S/C44H44N2O2/c1-7-19-37(20-8-1)43(38-21-9-2-10-22-38,39-23-11-3-12-24-39)45-31-33-47-35-36-48-34-32-46-44(40-25-13-4-14-26-40,41-27-15-5-16-28-41)42-29-17-6-18-30-42/h1-30,45-46H,31-36H2 |

Clé InChI |

IJRHQBAXGORRJF-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCOCCOCCNC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction: La synthèse de la N-Trityl-2-(2-(2-(tritylamino)éthoxy)éthoxy)éthanamine implique généralement la réaction de la tritylamine avec des dérivés d'oxyde d'éthylène. Les conditions de réaction incluent souvent l'utilisation d'une base telle que l'hydrure de sodium ou le tert-butylate de potassium pour déprotoner le groupe amine, facilitant l'attaque nucléophile sur l'oxyde d'éthylène .

Méthodes de production industrielle: Le procédé comprendrait probablement des étapes de purification, telles que la recristallisation ou la chromatographie, pour garantir la pureté du produit souhaité .

Analyse Des Réactions Chimiques

Types de réactions: La N-Trityl-2-(2-(2-(tritylamino)éthoxy)éthoxy)éthanamine peut subir diverses réactions chimiques, notamment:

Oxydation: Le composé peut être oxydé à l'aide de réactifs tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction: Des réactions de réduction peuvent être effectuées à l'aide d'agents tels que l'hydrure de lithium et d'aluminium.

Substitution: Des réactions de substitution nucléophile peuvent se produire, en particulier au niveau des groupes éthoxy.

Réactifs et conditions courants:

Oxydation: Peroxyde d'hydrogène, permanganate de potassium.

Réduction: Hydrure de lithium et d'aluminium, borohydrure de sodium.

Substitution: Hydrure de sodium, tert-butylate de potassium.

Principaux produits formés: Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des aldéhydes ou des acides carboxyliques correspondants, tandis que la réduction peut produire des amines ou des alcools .

Applications De Recherche Scientifique

Mécanisme d'action

Le mécanisme d'action de la N-Trityl-2-(2-(2-(tritylamino)éthoxy)éthoxy)éthanamine implique principalement sa fonction de groupe protecteur. Le groupe trityle stabilise l'amine en empêchant les réactions indésirables pendant la synthèse. Une fois les réactions souhaitées terminées, le groupe trityle peut être éliminé en milieu acide, révélant l'amine libre.

Mécanisme D'action

The mechanism of action of N-Trityl-2-(2-(2-(tritylamino)ethoxy)ethoxy)ethanamine primarily involves its function as a protecting group. The trityl group stabilizes the amine by preventing unwanted reactions during synthesis. Upon completion of the desired reactions, the trityl group can be removed under acidic conditions, revealing the free amine .

Comparaison Avec Des Composés Similaires

Composés similaires:

- N-Trityl-2-(2-(2-(tritylamino)éthoxy)éthoxy)éthanol

- N-Trityl-2-(2-(2-(tritylamino)éthoxy)éthoxy)éthylamine

- N-Trityl-2-(2-(2-(tritylamino)éthoxy)éthoxy)éthanamide

Unicité: La N-Trityl-2-(2-(2-(tritylamino)éthoxy)éthoxy)éthanamine est unique en raison de sa structure spécifique, qui comprend plusieurs groupes éthoxy et des amines protégées par le trityle. Cette structure confère stabilité et polyvalence dans diverses réactions chimiques, ce qui en fait un composé précieux en synthèse organique .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.